molecular formula C13H18O2S B14678225 [(Cyclohexanesulfonyl)methyl]benzene CAS No. 34009-02-4

[(Cyclohexanesulfonyl)methyl]benzene

Cat. No.: B14678225
CAS No.: 34009-02-4
M. Wt: 238.35 g/mol
InChI Key: KQUYTUBPQOITEH-UHFFFAOYSA-N
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Description

[(Cyclohexanesulfonyl)methyl]benzene is an organic compound characterized by a cyclohexane ring bonded to a sulfonyl group, which is further connected to a methyl group and a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Cyclohexanesulfonyl)methyl]benzene typically involves the sulfonylation of cyclohexane followed by a Friedel-Crafts alkylation reaction. The process begins with the reaction of cyclohexane with sulfur trioxide to form cyclohexanesulfonic acid. This intermediate is then reacted with benzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(Cyclohexanesulfonyl)methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(Cyclohexanesulfonyl)methyl]benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(Cyclohexanesulfonyl)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites, while the benzene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [(Cyclohexanesulfonyl)methyl]benzene
  • [(Cyclohexylsulfonyl)methyl]benzene
  • [(Cyclohexanesulfonyl)ethyl]benzene
  • [(Cyclohexanesulfonyl)propyl]benzene

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

34009-02-4

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

cyclohexylsulfonylmethylbenzene

InChI

InChI=1S/C13H18O2S/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2

InChI Key

KQUYTUBPQOITEH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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